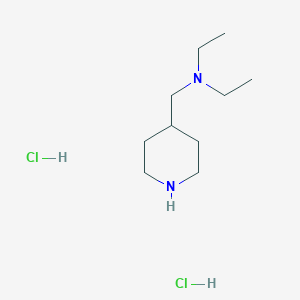

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKVSNAYZCFQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride typically involves the reaction of ethylamine with 4-piperidinylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or piperidinylmethyl groups can be replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other by-products

Scientific Research Applications

Pharmacological Research

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride has been investigated for its potential as a therapeutic agent in various disorders:

- Muscarinic Receptor Antagonism : This compound has been identified as a potential antagonist for muscarinic receptors, which are implicated in numerous neurological conditions such as anxiety, psychosis, and migraine. Patents indicate its use in treating these disorders by modulating receptor activity .

- Histone Acetyltransferase Inhibition : Recent studies have shown that derivatives of this compound can inhibit histone acetyltransferases (HATs), which play crucial roles in gene regulation and are linked to cancer progression. For instance, compounds with similar structures exhibited varying degrees of inhibitory activity against HATs, suggesting potential applications in cancer therapeutics .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic organic chemistry .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those involving acetylcholine. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Inhibition Studies : A study demonstrated that derivatives containing the piperidine moiety showed significant inhibitory effects on histone acetyltransferases, highlighting their potential in cancer treatment .

- Neuropharmacological Effects : Animal models have indicated that compounds similar to this compound exhibit anxiolytic effects, suggesting potential therapeutic uses for anxiety disorders.

- Synthesis Pathways : Research has detailed synthetic routes for producing this compound efficiently, emphasizing its role as a precursor for more complex pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets within cells. It may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine Dihydrochloride

- Structure : Replaces the piperidine ring with a 5-membered pyrrolidine ().

- Molecular Weight : 229.19 g/mol (vs. 255.23 g/mol for the target compound).

- Key Differences :

- Basicity : Pyrrolidine’s smaller ring reduces nitrogen’s pKa compared to piperidine, affecting protonation and receptor binding.

- Steric Effects : Increased ring strain in pyrrolidine may limit interactions with planar binding pockets.

- Applications : Likely distinct pharmacokinetics due to altered solubility and metabolic stability .

N-Ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine Dihydrochloride

- Structure : Substitutes ethanamine with cyclohexanamine (bulky aliphatic group) ().

- Molecular Weight : 297.31 g/mol (vs. 255.23 g/mol).

- Conformational Flexibility: Rigid cyclohexane may restrict rotational freedom, altering binding kinetics. Synthesis Challenges: Higher molecular complexity could impact yield and purification .

Ethyl 4-ANPP (Hydrochloride)

- Structure : Contains phenethyl and phenylpiperidine groups ().

- Molecular Weight : 381.4 g/mol (vs. 255.23 g/mol).

- Key Differences: Pharmacological Role: Precursor to synthetic opioids (e.g., fentanyl) due to aromatic substituents. Receptor Affinity: Enhanced μ-opioid receptor binding compared to non-aromatic analogs. Regulatory Status: Controlled substance in many jurisdictions, unlike the target compound .

N-Ethyl-N-methylethanamine Hydrochloride

- Structure : Simplest analog, lacking cyclic amines ().

- Molecular Weight : 123.6 g/mol (vs. 255.23 g/mol).

- Key Differences: Basicity: Higher pKa due to absence of electron-withdrawing cyclic amines. Metabolism: Rapid renal clearance due to smaller size and lack of complex functional groups. Applications: Limited to basic amine chemistry or as a synthetic intermediate .

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride, often referred to in the literature as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity through various mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an ethyl and a piperidin-4-ylmethyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₀H₁₈N₂·2HCl

- Molecular Weight : 239.18 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is known to modulate the activity of various receptors, particularly those associated with the central nervous system (CNS). The mechanism includes:

- Receptor Binding : The compound binds to specific neurotransmitter receptors, influencing their activity and thereby affecting neurotransmission.

- Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, which can alter levels of neurotransmitters such as serotonin and dopamine.

Neurotransmitter Modulation

Research indicates that derivatives of piperidine, including this compound, play crucial roles in modulating neurotransmitter systems. For instance:

- Acetylcholinesterase Inhibition : Some studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, potentially leading to increased levels of this neurotransmitter and enhanced cholinergic signaling .

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For example:

- MIC Values : Some studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

- Inhibition Studies : A study evaluated the structure-activity relationship (SAR) of various piperidine-based compounds, revealing that modifications to the piperidine ring significantly affected their inhibitory potency against certain enzymes, with some compounds showing IC50 values as low as 620 nM against histone acetyltransferase p300 .

- Neuroprotective Effects : Research has indicated that certain piperidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival .

- Therapeutic Applications : The potential for therapeutic applications in treating conditions like Alzheimer's disease has been highlighted due to their ability to inhibit AChE and butyrylcholinesterase (BuChE), which are critical in managing cholinergic deficits associated with this condition .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the presence of ethyl, piperidinyl, and methyl groups. Chemical shifts for piperidine protons typically appear between δ 1.5–3.0 ppm, while ethyl groups resonate near δ 1.0–1.5 ppm (quaternary carbons at ~50–60 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity ≥98%, as validated for structurally similar dihydrochloride salts .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a molecular ion peak at m/z 381.4 (C21H28N2·2HCl) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to maintain stability ≥5 years. Avoid exposure to moisture to prevent hygroscopic degradation .

- Safety Protocols : Treat as hazardous; use PPE (gloves, goggles) to prevent inhalation, skin contact, or ingestion. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures, including rinsing affected areas with water for 15 minutes .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Stepwise Alkylation : React piperidin-4-ylmethanamine with ethyl bromide in the presence of a base (e.g., K2CO3) to introduce ethyl groups. Purify intermediates via recrystallization or column chromatography .

- Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Confirm stoichiometry via elemental analysis .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions when determining the compound’s 3D structure?

- Methodological Answer :

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. Validate hydrogen-bonding networks and chloride ion positioning via difference Fourier maps .

- Twinned Data Handling : For twinned crystals, apply the Hooft parameter or TwinRotMat in SHELXL to refine twin laws and improve R-factor convergence .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to detect analogs like despropionyl fentanyl (a structural relative). Compare retention times and fragmentation patterns against reference standards (e.g., Cayman Chemical’s Impurity F) .

- Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d6) enhances sensitivity for impurities at <0.1% levels .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC: acidic conditions may hydrolyze the piperidine ring, while alkaline conditions promote ethyl group cleavage .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, activation energy (Ea) calculations from accelerated stability data can extrapolate degradation rates at 25°C .

Q. What pharmacological assays are suitable for studying this compound’s receptor interactions?

- Methodological Answer :

- Radioligand Binding Assays : Use <sup>3</sup>H-labeled analogs to assess affinity for opioid or sigma receptors, given structural similarities to fentanyl derivatives. Include negative controls (e.g., naloxone) to validate specificity .

- Functional Assays : Measure cAMP inhibition in CHO cells expressing μ-opioid receptors. EC50 values can indicate partial vs. full agonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.